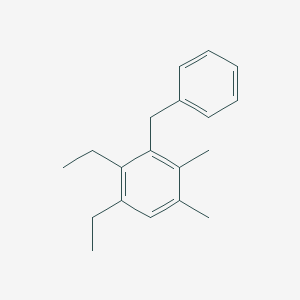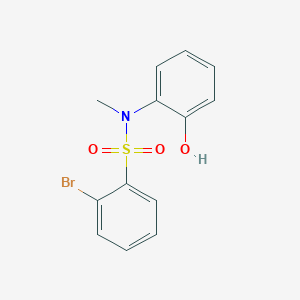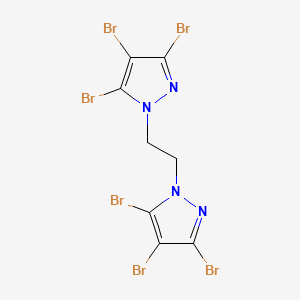
1,1'-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole) is a chemical compound characterized by the presence of two pyrazole rings connected via an ethane-1,2-diyl bridge, with each pyrazole ring substituted with three bromine atoms at the 3, 4, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole) typically involves the reaction of 1,2-dibromoethane with 3,4,5-tribromo-1H-pyrazole under controlled conditions. The reaction is usually carried out in a suitable solvent such as methylbenzene, with the mixture being heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of flame retardants and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole) involves its interaction with specific molecular targets and pathways. The bromine atoms and pyrazole rings play a crucial role in its reactivity and interactions. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium)bis(hexafluorido phosphate): Similar in structure but with different substituents and properties.
Decabromodiphenyl ethane: Another brominated compound used as a flame retardant.
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole) is unique due to its specific substitution pattern and the presence of multiple bromine atoms, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
923035-88-5 |
|---|---|
Molekularformel |
C8H4Br6N4 |
Molekulargewicht |
635.6 g/mol |
IUPAC-Name |
3,4,5-tribromo-1-[2-(3,4,5-tribromopyrazol-1-yl)ethyl]pyrazole |
InChI |
InChI=1S/C8H4Br6N4/c9-3-5(11)15-17(7(3)13)1-2-18-8(14)4(10)6(12)16-18/h1-2H2 |
InChI-Schlüssel |
UEYTYOILDBNMEL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN1C(=C(C(=N1)Br)Br)Br)N2C(=C(C(=N2)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



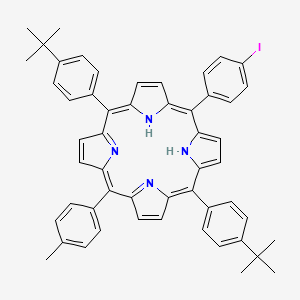

![3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14179022.png)
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
![2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline](/img/structure/B14179040.png)
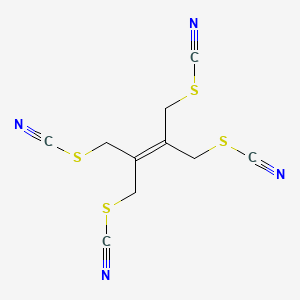
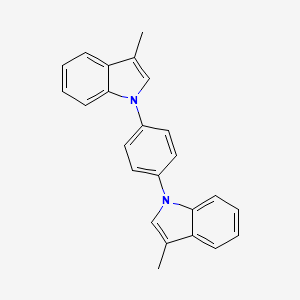
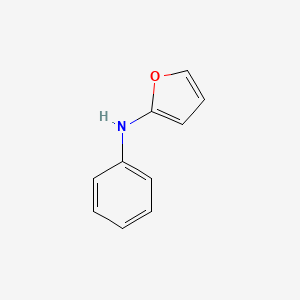
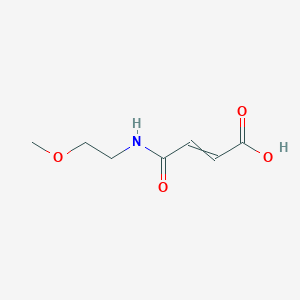
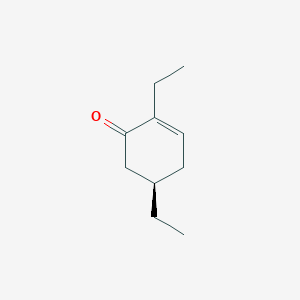
![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)
